molecular formula C12H11ClO3 B175924 Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 15725-22-1

Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Cat. No.: B175924
CAS No.: 15725-22-1
M. Wt: 252.69 g/mol
InChI Key: QXQWIOZONGXWQO-FLIBITNWSA-N
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Description

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate ester, with a double bond between the second and third carbon atoms in the butanoate chain. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then reacts with the aldehyde group of 2-chlorobenzaldehyde to form the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or antimicrobial agents, is ongoing.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can be compared to other similar compounds, such as:

    Ethyl (2Z)-2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxobutanoate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl (2Z)-2-[(2-methylphenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl group instead of chlorine.

Conclusion

Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is a versatile compound with a range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

CAS No.

15725-22-1

Molecular Formula

C12H11ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8-

InChI Key

QXQWIOZONGXWQO-FLIBITNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C

SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C

15725-22-1

Synonyms

(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Origin of Product

United States

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